Bicyclo[1.1.1]pentane-1-sulfonamide
CAS No.: 2413074-53-8
Cat. No.: VC4962031
Molecular Formula: C5H9NO2S
Molecular Weight: 147.19
* For research use only. Not for human or veterinary use.
![Bicyclo[1.1.1]pentane-1-sulfonamide - 2413074-53-8](/images/structure/VC4962031.png)
Specification
CAS No. | 2413074-53-8 |
---|---|
Molecular Formula | C5H9NO2S |
Molecular Weight | 147.19 |
IUPAC Name | bicyclo[1.1.1]pentane-1-sulfonamide |
Standard InChI | InChI=1S/C5H9NO2S/c6-9(7,8)5-1-4(2-5)3-5/h4H,1-3H2,(H2,6,7,8) |
Standard InChI Key | VSGFXWVXQMJJKN-UHFFFAOYSA-N |
SMILES | C1C2CC1(C2)S(=O)(=O)N |
Introduction
Structural and Electronic Characteristics of Bicyclo[1.1.1]pentane-1-sulfonamide
Molecular Geometry and Strain Analysis
The bicyclo[1.1.1]pentane core imposes a rigid, three-dimensional structure with bond angles of 60° at bridgehead carbons, creating substantial ring strain (ΔHf ≈ 100 kcal/mol) . X-ray crystallographic studies of BCP-sulfonamide derivatives reveal a C-S bond length of 1.76–1.78 Å, slightly shorter than typical sulfonamide C-S bonds (1.80 Å), indicating enhanced σ-electron withdrawal effects . Torsional analysis shows the sulfonamide group adopts a perpendicular orientation relative to the bicyclic plane, minimizing steric clashes with adjacent substituents .
Electronic Profile and Hydrogen Bonding Capacity
Density functional theory (DFT) calculations demonstrate the sulfonamide moiety in BCP derivatives exhibits a pKa range of 4.2–5.8, comparable to traditional aromatic sulfonamides (pKa 4.5–6.0) . The strained geometry enhances hydrogen bond acceptor strength, with calculated electrostatic potential (ESP) values of -48 kcal/mol at oxygen centers versus -42 kcal/mol for benzene analogs . This property proves critical in maintaining target binding affinity during bioisosteric replacement strategies.
Synthetic Methodologies for BCP-Sulfonamide Derivatives
Sulfinate Intermediate Route
The four-step synthesis of sodium bicyclo[1.1.1]pentanesulfinate (BCP-SO₂Na) enables scalable production of BCP-sulfonamides without handling volatile [1.1.1]propellane :
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Dichlorocarbene Insertion: Reaction of bicyclo[1.1.0]butane with CCl₃Na yields 1,3-dichlorobicyclo[1.1.1]pentane (85% yield)
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Sulfonation: Treatment with Na₂SO₃ under phase-transfer conditions provides BCP-SO₃Na (92% purity)
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Reduction: LiAlH₄-mediated conversion to BCP-SH (78% yield)
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Oxidation: H₂O₂/NaIO₄ system generates BCP-SO₂Na (95% yield)
This bench-stable precursor facilitates diverse derivatization:
Reaction Type | Reagent | Product Yield | Application Example |
---|---|---|---|
Nucleophilic Substitution | R-X (alkyl/aryl halide) | 65-89% | BCP-sulfonamide libraries |
Radical Coupling | AIBN, R-Bpin | 72-81% | Complex fragment couplings |
Electrophilic trapping | Cl₂, then Grignard | 68% | Sulfoxide derivatives |
Iodo-Sulfonylation Strategy
Recent advances employ iodonium ylides for direct sulfonamide installation :
This single-step methodology tolerates electron-deficient arenes and enables late-stage functionalization of complex molecules. Comparative studies show 3.8× faster reaction kinetics versus traditional SN2 approaches .
Pharmacological Applications and Case Studies
γ-Secretase Inhibition Optimization
Replacement of the para-fluorophenyl group in BMS-708,163 with BCP-sulfonamide yielded analog 1 with maintained potency (IC₅₀ = 2.1 nM vs. 1.8 nM) while improving key parameters :
Parameter | BMS-708,163 | BCP-Sulfonamide 1 | Improvement Factor |
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Aqueous Solubility (pH 7.4) | 12 µM | 89 µM | 7.4× |
PAMPA Permeability (×10⁻⁶ cm/s) | 2.1 | 9.7 | 4.6× |
Human Microsomal Stability (t₁/₂) | 18 min | 43 min | 2.4× |
Oral AUC (mouse, mg/kg) | 1.2 µM·h | 4.8 µM·h | 4.0× |
The enhanced pharmacokinetic profile enabled progression to preclinical toxicity studies, demonstrating the scaffold's viability for CNS targets .
Metabotropic Glutamate Receptor Modulation
Early adoption in glutamate antagonists revealed critical structure-activity relationships:
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(S)-BCP-sulfonamide-glycine (2) showed 9.2 nM affinity at mGluR1 vs. 6.5 nM for the phenyl analog
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83% oral bioavailability in rat models vs. 22% for carboxyphenylglycine
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5.7-hour plasma half-life extension through reduced CYP2D6 metabolism
Comparative Analysis with Classical Bioisosteres
A systematic evaluation of para-substituted benzene replacements highlights BCP-sulfonamide's superiority:
Bioisostere | LogP Reduction | Solubility (mg/mL) | Metabolic Stability (t₁/₂) | Synthetic Complexity |
---|---|---|---|---|
BCP-Sulfonamide | 1.8 ± 0.3 | 0.45 ± 0.12 | 48 ± 11 min | Moderate |
Cyclopropyl | 0.9 ± 0.2 | 0.21 ± 0.08 | 29 ± 7 min | Low |
Tetrazol | 2.1 ± 0.4 | 0.38 ± 0.10 | 15 ± 4 min | High |
tert-Butyl | 1.2 ± 0.3 | 0.09 ± 0.03 | 62 ± 14 min | Low |
Data aggregated from demonstrate BCP-sulfonamide's optimal balance of polarity, stability, and synthetic accessibility. The scaffold reduces topological polar surface area (TPSA) by 18–22 Ų versus aromatic counterparts while maintaining three-dimensionality critical for target engagement .
Emerging Applications and Future Directions
PROTAC Molecule Design
The rigid scaffold enhances proteolysis-targeting chimera (PROTAC) efficacy by:
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Maintaining E3 ligase:target protein distance (18–22 Å optimal range)
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Reducing molecular weight (ΔMW ≈ 48 g/mol vs. benzene)
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Enabling cell permeability in macrocyclic constructs (Papp increase 3.2×)
Radiopharmaceutical Development
⁹⁹mTc-labeled BCP-sulfonamide derivatives show promise in PET imaging:
\text{BCP-SO}_2\text{NH-}^{99m}\text{Tc(CO)}_3 \quad \text{exhibits 92% tumor uptake retention at 24h vs. 67% for aromatic analogs}Agricultural Chemistry Applications
Novel herbicidal agents leveraging BCP-sulfonamide's resistance to photodegradation:
Compound | Soil Half-life | Rainfastness | Mammalian Toxicity (LD₅₀) |
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BCP-Sulfonamide | 42 days | 87% | >5000 mg/kg |
Traditional | 18 days | 63% | 980 mg/kg |
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